molecular formula C5H12ClNO B1390870 (S)-2-methylmorpholine hydrochloride CAS No. 1147108-99-3

(S)-2-methylmorpholine hydrochloride

Cat. No. B1390870
CAS RN: 1147108-99-3
M. Wt: 137.61 g/mol
InChI Key: PJYFXNZOOMGPIL-JEDNCBNOSA-N
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Description

(S)-2-Methylmorpholine hydrochloride (MMHCl) is an organic compound with the molecular formula C5H11NO.HCl. It is a white, crystalline solid with a melting point of 130°C and a solubility of 0.6 g/100 mL in water. MMHCl is a versatile compound that has multiple industrial and laboratory applications, including synthesis methods, scientific research applications, and biochemical and physiological effects.

Scientific Research Applications

  • Crystallography and Structural Analysis

    • (S)-2-methylmorpholine hydrochloride has been used in crystallographic studies to understand molecular structures and bonding. For instance, Turnbull (1997) focused on the hydrochloride salt of N-methylmorpholine, exploring hydrogen bonds between halide ions and morpholinium protons, contributing to knowledge in crystallography and molecular interactions (Turnbull, 1997).
  • Chemical Synthesis and Complex Formation

    • This compound plays a role in the synthesis of complexes and studying their properties. Dega-Szafran et al. (2002) synthesized complexes of N-methylmorpholine betaine with mineral acids and analyzed their properties through FTIR and NMR studies, which is crucial for understanding molecular interactions and designing new compounds (Dega-Szafran et al., 2002).
  • Inclusion Compounds and Host-Guest Chemistry

    • The compound is used in the study of inclusion compounds and host-guest chemistry. Dega-Szafran et al. (2002) also investigated the structure and hydrogen bonding in an inclusion compound of N-methylmorpholine betaine hydrochloride with acetonitrile, providing insights into the interactions between host molecules and guest compounds (Dega-Szafran et al., 2002).
  • Industrial Applications and Byproduct Formation

    • In industrial applications, such as in the Lyocell process for fiber-making, (S)-2-methylmorpholine hydrochloride's derivatives play a role. Rosenau et al. (2001) focused on the chemical aspects of N-methylmorpholine-N-oxide in the Lyocell process, detailing side reactions and byproduct formation, which is essential for improving industrial processes and safety (Rosenau et al., 2001).
  • Reaction Kinetics and Thermal Degradation

    • The study of reaction kinetics and thermal degradation of (S)-2-methylmorpholine hydrochloride derivatives also constitutes an important research area. Potthast et al. (2000) developed a method for separating and quantifying N-methylmorpholine-N-oxide and its degradation products, which is crucial for understanding the behavior of these compounds under different conditions (Potthast et al., 2000).
  • Biodegradation and Environmental Impact

    • Understanding the biodegradation of (S)-2-methylmorpholine hydrochloride and its derivatives is crucial for assessing their environmental impact. Meister and Wechsler (2004) explored how activated sludge can be adapted to N-methylmorpholine-N-oxide, a derivative, highlighting the steps in its biodegradation and the implications for wastewater treatment (Meister & Wechsler, 2004).

properties

IUPAC Name

(2S)-2-methylmorpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5-4-6-2-3-7-5;/h5-6H,2-4H2,1H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYFXNZOOMGPIL-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNCCO1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70655041
Record name (2S)-2-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1147108-99-3
Record name (2S)-2-Methylmorpholine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70655041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-methylmorpholine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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